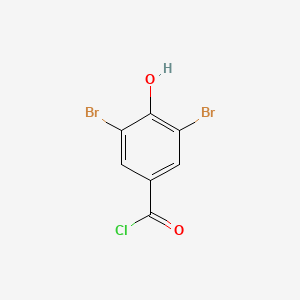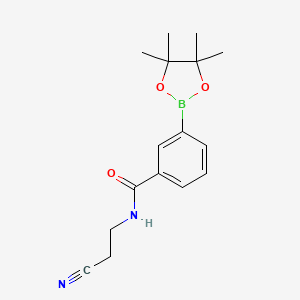
3,5-Dibromo-4-hydroxybenzoyl chloride
Overview
Description
3,5-Dibromo-4-hydroxybenzoyl chloride is a chemical compound with the molecular formula C7H3Br2ClO2 and a molecular weight of 314.36 . It is used in various chemical reactions and has several synonyms, including Benzbromarone Impurity 8, Benzbromarone Impurity 2, and Benzbromarone Impurity 11 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoyl chloride core with bromine atoms at the 3 and 5 positions and a hydroxy group at the 4 position .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, it is known to participate in various chemical reactions due to its reactive benzoyl chloride group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 314.36 and a molecular formula of C7H3Br2ClO2 . Detailed information about its melting point, boiling point, and density was not found in the available resources.Scientific Research Applications
1. Polymer Synthesis
3,5-Dibromo-4-hydroxybenzoyl chloride is used in the synthesis of various polymers. For example, it has been involved in bulk condensations of hydroxybenzoic acids to produce high molecular weight poly(4-hydroxybenzoate)s, with applications in the polymer industry (Kricheldorf & Schwarz, 1984).
2. Material Science
In material science, derivatives of hydroxybenzoyl chloride, including this compound, have been used to modify graphene oxide nanosheets. These modified nanosheets demonstrate potential in organic bulk heterojunction photovoltaic devices, significantly enhancing power conversion efficiency (Stylianakis et al., 2012).
3. Fire-Resistant Polymers
3,5-Dibromo-4-hydroxybenzoic acid chloride is utilized in the synthesis of modified copolyesters. These copolyesters are noted for their heat and fire resistance, making them suitable for use in various industries requiring non-combustible, heat-resistant structural polymer materials (Kharaev et al., 2021).
4. Analytical Chemistry
In the field of analytical chemistry, hydroxybenzoyl chlorides, including variants like this compound, have been used in methods for determining the terminal hydroxyl groups in polyethyleneoxy compounds, aiding in the analysis of non-ionic detergents and polyethylene glycol (Han, 1967).
Safety and Hazards
properties
IUPAC Name |
3,5-dibromo-4-hydroxybenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZNPYUCFXBMMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B3331013.png)
![4,4-Dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B3331018.png)

![Thieno[3,2-d]pyrimidin-2-ylmethanol](/img/structure/B3331025.png)
![2-(Chloromethyl)thieno[3,2-d]pyrimidine](/img/structure/B3331032.png)
![2-(Bromomethyl)thieno[3,2-d]pyrimidine](/img/structure/B3331034.png)



![3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B3331063.png)


![methyl 6-amino-1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3331084.png)
